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Compound of Interest

Compound Name: 2,2-Dichloroethanol

Cat. No.: B146553

This guide provides an in-depth analysis of the spectroscopic data for 2,2-dichloroethanol, a
significant chemical intermediate and a metabolite of the pesticide Dichlorvos. The following
sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols utilized for their acquisition. This document is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis.

Chemical Structure and Properties

o |[UPAC Name: 2,2-dichloroethanol[1]

Molecular Formula: C2H4CIl20[2]

Molecular Weight: 114.96 g/mol [1][2]

CAS Registry Number: 598-38-9[2]

INChl: INChl=1S/C2H4CI20/c3-2(4)1-5/h2,5H, 1H2[1][3][4]

SMILES: C(C(CI)CI)O[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2,2-dichloroethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for 2,2-Dichloroethanol

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Data not explicitly Data not explicitly Data not explicitly
found in search found in search found in search -CH2-
results results results
Data not explicitly Data not explicitly Data not explicitly
found in search found in search found in search -CH-
results results results
Data not explicitly Data not explicitly Data not explicitly
found in search found in search found in search -OH
results results results
Solvent: CDCls. Instrument: 90 MHz NMR Spectrometer.[3]
Table 2: 13C NMR Data for 2,2-Dichloroethanol
Chemical Shift (ppm) Assignment
Data not explicitly found in search results -CHz-
Data not explicitly found in search results -CH-
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2,2-Dichloroethanol
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Wavenumber (cm~?) Intensity Assignment

Broad peak expected around

Strong O-H stretch (alcohol)
3300-3500
Peaks expected around 2850- )

Medium-Strong C-H stretch (alkane)
3000
Peak expected around 1050-

Strong C-O stretch (alcohol)
1260
Peaks expected around 600-

Strong C-Cl stretch

800

Technique: Gas Phase, Capillary Cell (Neat), ATR-IR.[1][5][6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron lonization) for 2,2-Dichloroethanol

miz Relative Intensity Assighment

31 100% (Base Peak) [CH20H]*

49 High [CH2CI]*

83/85 High [CHCI2]* (isotope pattern)
114/116/118 Low [M]* (Molecular ion, isotope

pattern)

lonization Method: Electron lonization (El).[2][7]

Experimental Protocols
NMR Spectroscopy Protocol

A sample of 2,2-dichloroethanol is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs), to a concentration of approximately 1-5 mg/mL.[8] The solution is then transferred to a
standard 5 mm NMR tube.
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e 1H NMR: The spectrum is acquired on a 90 MHz or higher field NMR spectrometer.[3]
Standard acquisition parameters include a sufficient number of scans to achieve a good
signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for
proton signals.

e 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is typically
required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy Protocol

Several techniques can be employed to obtain the IR spectrum of 2,2-dichloroethanol.

e Neat (Liquid Film): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or
KBr) to create a thin film.[9][10] The plates are then mounted in the spectrometer's sample
holder.

» Attenuated Total Reflectance (ATR): A small amount of the liquid sample is placed directly
onto the ATR crystal (e.g., diamond or zinc selenide).[1] Pressure is applied to ensure good
contact between the sample and the crystal.

o Gas Phase: The sample is vaporized and introduced into a gas cell with IR-transparent
windows.[11] This method is useful for studying the molecule in the absence of
intermolecular interactions.

The spectrum is typically recorded over the range of 4000 to 400 cm™1,

Mass Spectrometry (MS) Protocol

Electron lonization (EI) is a common method for the mass analysis of small, volatile molecules
like 2,2-dichloroethanol.

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS)
for separation from any impurities.[1] In the ion source, the sample is bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting
ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
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Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow of the spectroscopic analysis and the
interpretation of the resulting data.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Mass Spectrometry Fragmentation of 2,2-Dichloroethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dichloroethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146553#spectroscopic-data-of-2-2-dichloroethanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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